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CAS No.: 420-97-3
Cat. No.: B1345526
- 7

1,2-Dichloro-2-fluoropropane is a chiral molecule featuring a stereocenter at the second
carbon atom. The presence of three different halogen atoms on a short carbon chain results in
significant intramolecular interactions that dictate its preferred three-dimensional structure. The
rotation around the C1-C2 bond gives rise to different rotational isomers, or conformers. The
stability of these conformers is influenced by steric hindrance and electrostatic interactions
between the bulky chlorine atoms, the highly electronegative fluorine atom, and the methyl

group.

Similar to the well-studied 1,2-dichloroethane, 1,2-dichloro-2-fluoropropane is expected to
exist primarily in anti and gauche conformations.[1][2] In the anti conformation, the C1-Cl bond
and the C2-C(H3) bond are positioned at a 180° dihedral angle, minimizing steric repulsion. In
the gauche conformations, this dihedral angle is approximately 60°. The relative populations of
these conformers are temperature-dependent and influence the observed spectroscopic data,
which typically represent a population-weighted average of all contributing forms.
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Caption: Rotational isomers of 1,2-Dichloro-2-fluoropropane.
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Vibrational Spectroscopy: IR and Raman Analysis

Vibrational spectroscopy probes the quantized vibrational states of a molecule. The infrared
(IR) and Raman spectra are characteristic "fingerprints” that reveal the types of chemical bonds
and the overall molecular symmetry.

Infrared (IR) Spectroscopy

The infrared spectrum of 1,2-Dichloro-2-fluoropropane has been recorded and is available
through the NIST Chemistry WebBook.[3] The key absorption bands are summarized below.
The interpretation is based on characteristic group frequencies for alkyl halides.

Wavenumber (cm—?) Intensity Assignment

C-H stretching vibrations

~2950-3000 Medium
(methyl and methylene groups)
) C-H bending (scissoring and
~1450 Medium o
asymmetric) vibrations
) C-H bending (symmetric,
~1380 Medium o
methyl) vibration
~1000-1100 Strong C-F stretching vibration
~650-800 Strong C-ClI stretching vibrations
_ Skeletal C-C vibrations and
Below 600 Variable

other bending modes

Causality and Interpretation:

e C-H Stretching: The absorptions just below 3000 cm~! are typical for sp3-hybridized carbon-
hydrogen bonds.

e C-F and C-CI Stretching: The high electronegativity and small mass of fluorine result in a
high-frequency, strong C-F stretching band. The heavier chlorine atoms lead to C-CI
stretching vibrations at lower wavenumbers.[4] The presence of two C-Cl bonds may lead to
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multiple absorption bands in this region, corresponding to symmetric and asymmetric
stretching modes, further complicated by the presence of different conformers.

o Fingerprint Region: The region below 1500 cm~! is considered the fingerprint region, where
complex vibrations unique to the molecule's structure occur.[4]

The condensed phase IR spectrum was obtained using the following methodology[3]:

o Sample Preparation: A 10% solution of 1,2-Dichloro-2-fluoropropane in carbon
tetrachloride (CCls) was prepared for the 5000-1330 cm~1 spectral range. A separate 10%
solution in carbon disulfide (CS2) was used for the 1330-625 cm~* range to avoid solvent
interference.

e Instrumentation: A dispersive prism, grating, or hybrid spectrometer was used.

o Data Collection: The spectrum was recorded in transmission mode through a cell with a path
length of approximately 0.011 cm.

o Data Processing: The digitized spectrum was generated from a hard copy of the original
spectrum.
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Caption: Workflow for obtaining the IR spectrum.

Raman Spectroscopy

As of the current date, publicly accessible, experimentally determined Raman spectra for 1,2-
Dichloro-2-fluoropropane are not readily available. However, a theoretical Raman spectrum
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can be predicted using computational methods. The key expected features would be strong
bands for C-Cl and C-C stretching vibrations, which are often more intense in Raman than in IR
spectroscopy due to the change in polarizability during the vibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen
framework of an organic molecule. For fluorinated compounds, *°F NMR provides an
additional, highly sensitive probe.

'H NMR Spectroscopy

While an experimental spectrum is not available in public databases, the tH NMR spectrum can
be predicted based on the molecular structure. There are three distinct proton environments in
1,2-Dichloro-2-fluoropropane: the methyl group (-CHs) and the two diastereotopic protons of
the methylene group (-CH2ClI).

e -CHs group (3H): This will appear as a doublet due to coupling with the two protons on the
adjacent methylene group is not correct. The methyl protons are coupled to the fluorine on
the same carbon, this is not correct either. The methyl protons are on C3, and will be coupled
to the protons on C1 through 4 bonds, which is usually very small or zero. The methyl group
is adjacent to a chiral center, but the protons of the methyl group itself are equivalent. The
signal will be a singlet, but likely broadened or showing complex splitting due to long-range
coupling to F and the CH2 protons. A more likely prediction is a doublet due to coupling with
the fluorine atom on the adjacent carbon (3JHF).

e -CH2Cl group (2H): The two protons on the C1 carbon are diastereotopic because of the
adjacent stereocenter at C2. Therefore, they are chemically non-equivalent and will have
different chemical shifts. They will appear as two separate signals, each being a doublet of
doublets. Each proton is geminally coupled to the other proton on the same carbon (2JHH)
and vicinally coupled to the fluorine atom on the adjacent carbon (3JHF).
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Predicted Chemical Predicted Coupling
Proton Group . C .
Shift (ppm) Multiplicity Constants (Hz)
-CHs ~1.8-2.2 Doublet 3JHF = 1-5 Hz
2JHH = 12-18 Hz,
-CH2ClI (Ha) ~3.8-4.2 Doublet of Doublets
3JHF = 15-25 Hz
2JHH = 12-18 Hz,
-CH2ClI (He) ~3.6-4.0 Doublet of Doublets

3JHF = 15-25 Hz

Note: The chemical shifts are estimates based on analogous structures like 1,2-
dichloropropane.[5][6] The actual values may vary.
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Caption: Predicted proton-fluorine coupling in *H NMR.

13C NMR Spectroscopy

The molecule has three carbon atoms, all in unique chemical environments. Therefore, three
distinct signals are expected in the proton-decoupled 3C NMR spectrum.
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e C1 (-CH2CI): This carbon is attached to a chlorine atom and is adjacent to the heavily
substituted C2.

e C2 (-C(F)CI-): This carbon is attached to a fluorine and a chlorine atom, and the methyl
group. It will be significantly deshielded and will exhibit a large one-bond carbon-fluorine
coupling (LQJCF).

e C3 (-CHs): The methyl carbon. It will show a smaller two-bond carbon-fluorine coupling
(2JCF).

. . Predicted .

Predicted Chemical o Coupling Constant
Carbon Atom . Multiplicity (in *°F

Shift (ppm) (Hz)

coupled spectrum)

C1 (-CHzCI) ~50 - 60 Doublet 2JCF = 20-30 Hz
C2 (-C(F)Cl-) ~90 - 110 Doublet 1JCF = 170-250 Hz
C3 (-CHs) ~20 - 30 Doublet 2JCF = 20-30 Hz

Note: Chemical shifts are estimated based on related structures.[7][8] The most notable feature
is the large *JCF coupling constant, which is a hallmark of a fluorine atom directly bonded to a
carbon.

F NMR Spectroscopy

9F NMR is a highly sensitive technique for observing fluorine-containing molecules.[9] For 1,2-
Dichloro-2-fluoropropane, a single resonance is expected in the °F NMR spectrum. This
signal will be split by the neighboring protons.

¢ Signal: The fluorine on C2 will be coupled to the two diastereotopic protons on C1 (two
different 3JHF values) and the three equivalent protons on the methyl group (one 4JHF
value).

» Multiplicity: The signal will likely appear as a complex multiplet, specifically a triplet of triplets
or a doublet of doublets of quartets, although the four-bond coupling (*JHF) to the methyl
protons might be too small to be resolved, in which case the signal would appear as a triplet
of doublets.
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An experimental 1°F NMR spectrum is available, confirming these general features.[10][11]

o Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a
deuterated solvent (e.g., CDCIsz) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically
added as an internal standard for *H and 3C NMR.[7]

 Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

o Data Acquisition: Acquire the free induction decay (FID) for each nucleus (*H, 13C, 1°F) using
appropriate pulse sequences.

o Data Processing: Perform a Fourier transform on the FID, followed by phase and baseline
correction to obtain the final spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule upon ionization. For 1,2-Dichloro-2-fluoropropane (MW = 130.97 g/mol ),
electron ionization (El) is a common method.[10][12]

Key Features of the Mass Spectrum:

e Molecular lon (M*): A peak corresponding to the molecular ion would be expected. Due to
the presence of two chlorine atoms, this peak will exhibit a characteristic isotopic pattern.
The ratio of the M+, [M+2]*, and [M+4]* peaks will be approximately 9:6:1, reflecting the
natural abundances of 3>Cl and 3’Cl.

e Major Fragments: Fragmentation will likely occur through the loss of atoms or groups
attached to the C1-C2 bond. Common fragmentation pathways for alkyl halides include:

o

Loss of a chlorine atom: [M - CI]*

o

Loss of a fluorine atom: [M - F]*

[¢]

Loss of HCI: [M - HCI]*

[¢]

Cleavage of the C-C bond.
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Caption: A simplified fragmentation pathway for 1,2-Dichloro-2-fluoropropane.

Conclusion

The spectroscopic profile of 1,2-Dichloro-2-fluoropropane is dictated by its unique
combination of functional groups and its conformational flexibility. Vibrational spectroscopy
provides clear signatures for the C-H, C-F, and C-Cl bonds. NMR spectroscopy, particularly the
interplay of *H, 13C, and *°F nuclei, offers a detailed map of the molecular connectivity and
stereochemistry, with proton-fluorine and carbon-fluorine couplings being especially
informative. Mass spectrometry confirms the molecular weight and reveals characteristic
fragmentation patterns dominated by the loss of halogen atoms. A comprehensive analysis
integrating these techniques provides an unambiguous structural elucidation of the molecule,
which is essential for its application in research and development.

References

e Durrant, J. L., & McCammon, J. A. (2011). Molecular dynamics simulations and drug
discovery. BMC Biology, 9(1), 71. [Link]

© 2026 BenchChem. All rights reserved. 10/13 Tech Support


https://www.benchchem.com/product/b1345526?utm_src=pdf-body-img
https://www.benchchem.com/product/b1345526?utm_src=pdf-body
https://www.benchchem.com/product/b1345526?utm_src=pdf-body
https://bmcbiol.biomedcentral.com/articles/10.1186/1741-7007-9-71
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1345526?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Filo. (2025). The nmr spectrum of a dichloropropane shows a quintuplet and, downfield, a
triplet of about twice the intensity. Is the isomer 1,1-, 1,2-, 1,3- or 2,2-dichloropropane?. Filo.
[Link]

Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of 1,2-
dichloroethane. Doc Brown's Chemistry. [Link]

SpectraBase. (n.d.). 1,1-DICHLORO-2-FLUOROPROPANE. SpectraBase. [Link]
PubChem. (n.d.). 1,2-Dichloro-2-fluoropropane. PubChem. [Link]

Doc Brown's Chemistry. (n.d.). infrared spectrum of 1,2-dichloroethane. Doc Brown's
Chemistry. [Link]

NIST. (n.d.). Propane, 1,2-dichloro-2-fluoro-. NIST WebBook. [Link]
SpectraBase. (n.d.). 1,2-Dichloro-2-fluoro propane. SpectraBase. [Link]
PubChem. (n.d.). 1,3-Dichloro-2-fluoropropane. PubChem. [Link]

Chegg. (n.d.). Draw the expected NMR spectra for 1,2-dichloropropane and assign the peak
in the spectra. Chegg. [Link]

De Marco, A., & Gatti, G. (1972). 19F NMR spectra of 1,2-dihaloperfluoropropanes. Journal
of Magnetic Resonance (1969), 6(2), 200—-208. [Link]

Spoken Tutorial. (n.d.). Conformational analysis of 1,2-Dichloroethane. Spoken Tutorial.
[Link]

Georgieva, I., et al. (1993). Vibrational intensity analysis of 1,2-dichloroethane and 1-
chloropropane. Journal of Molecular Structure, 293, 223-226. [Link]

YouTube. (2019). Conformational analysis of 1,2-difluoroethane. YouTube. [Link]

Open Access LMU. (2020). Predicting 19F NMR Chemical Shifts: A Combined
Computational and Experimental Study of a Trypanosomal Oxidoreductase—Inhibit. Open
Access LMU. [Link]

© 2026 BenchChem. All rights reserved. 11/13 Tech Support


https://www.filo.com/chemistry/the-nmr-spectrum-of-a-dichloropropane-shows-a-quintuplet-and-downfield-a-triplet-of-about-twice-the-intensity-is-the-isomer-1-1-1-2-1-3-or-2-2-dichloropropane/33829016
https://www.docbrown.info/page06/OrgSpec/13C-NMR-Spectra/13cnmr02C2H4Cl2.htm
https://spectrabase.com/spectrum/5ovjUPolnLw
https://www.benchchem.com/product/b1345526?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/101669
https://www.docbrown.info/page06/OrgSpec/IR-Spectra/IRspec02haloalkanes02.htm
https://webbook.nist.gov/cgi/cbook.cgi?ID=C420973&Type=IR-SPEC&Index=1#IR-SPEC
https://spectrabase.com/spectrum/G8RD2DttcyC
https://pubchem.ncbi.nlm.nih.gov/compound/12927174
https://www.chegg.com/homework-help/questions-and-answers/draw-expected-nmr-spectra-1-2-dichloropropane-assign-peak-spectra-q99806419
https://www.sciencedirect.com/science/article/abs/pii/002223647290128X
https://spoken-tutorial.org/additional-reading-material/chemistry/conformational-analysis-of-1-2-dichloroethane/
https://www.researchgate.net/publication/248464609_Vibrational_intensity_analysis_of_12-dichloroethane_and_1-chloropropane
https://www.youtube.com/watch?v=sO-p2N5a-cw
https://epub.ub.uni-muenchen.de/72004/1/Sturm_etal_Angewandte_2020.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1345526?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

¢ ResearchGate. (2017). Conformational Analysis of 1,2-Dichloroethane in Implicit Solvent
(SMD) through Solvation Thermodynamics. ResearchGate. [Link]

¢ Rzepa, H. S. (2010). The conformation of 1,2-difluoroethane. Henry Rzepa's Blog. [Link]

e YouTube. (2020). H NMR Examples 1,1-Dichloro-2,2-diethoxyethane and 1,1,2-
Trichloropropane. YouTube. [Link]

e Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. [Link]

e YouTube. (2021). IR Active Modes of trans-1,2-dichloroethene: Group Theory. YouTube.
[Link]

¢ Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 2-chloropropane. Doc Brown's
Chemistry. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

¢ 1. spoken-tutorial.org [spoken-tutorial.org]
o 2. fig.if.usp.br [fig.if.usp.br]
¢ 3. Propane, 1,2-dichloro-2-fluoro- [webbook.nist.gov]

e 4. infrared spectrum of 1,2-dichloroethane C2H4CI2 CH2CICH2CI prominent wavenumbers
cm-1 detecting ? functional groups present finger print for identification of 1,2-dichloroethane
image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

e 5. 1,2-Dichloropropane(78-87-5) 1H NMR [m.chemicalbook.com]
e 6. homework.study.com [homework.study.com]

e 7.13C nmr spectrum of 1,2-dichloroethane C2H4CI2 CH2CICH2CI analysis of chemical
shifts ppm interpretation of C-13 chemical shifts ppm of 1,2-dichloroethane C13 13-C nmr
doc brown's advanced organic chemistry revision notes [docbrown.info]

© 2026 BenchChem. All rights reserved. 12/13 Tech Support


https://www.researchgate.net/publication/320297063_Conformational_Analysis_of_12-Dichloroethane_in_Implicit_Solvent_SMD_through_Solvation_Thermodynamics
https://www.ch.imperial.ac.uk/rzepa/blog/?p=1994
https://www.youtube.com/watch?v=dY-sa-gCg-8
https://www.chem.ucsb.edu/~gerig/NMRpages/Fluorine%20NMR.pdf
https://www.youtube.com/watch?v=j_hJqQpcfYc
https://www.docbrown.info/page06/OrgSpec/13C-NMR-Spectra/13cnmr03C3H7Cl.htm
https://www.benchchem.com/product/b1345526?utm_src=pdf-custom-synthesis
https://spoken-tutorial.org/media/videos/52/1842/resources/Bond-Rotation-in-Jmol-Additionalmaterial.pdf
http://fig.if.usp.br/~sbqt/sites/default/files/513-resumo.PDF
https://webbook.nist.gov/cgi/inchi?ID=C420973&Type=IR-SPEC&Index=0
https://docbrown.info/page06/spectra2/12-dichloroethane-ir.htm
https://docbrown.info/page06/spectra2/12-dichloroethane-ir.htm
https://docbrown.info/page06/spectra2/12-dichloroethane-ir.htm
https://m.chemicalbook.com/SpectrumEN_78-87-5_1HNMR.htm
https://homework.study.com/explanation/draw-the-expected-nmr-spectra-for-1-2-dichloropropane-and-assign-the-peak-in-the-spectra.html
https://www.docbrown.info/page06/spectra2/12-dichloroethane-nmr13c.htm
https://www.docbrown.info/page06/spectra2/12-dichloroethane-nmr13c.htm
https://www.docbrown.info/page06/spectra2/12-dichloroethane-nmr13c.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1345526?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

8. C3H7CI CH3CHCICH3 C-13 nmr spectrum of 2-chloropropane analysis of chemical shifts
ppm interpretation of 13C chemical shifts ppm of isopropyl chloride C13 13-C nmr doc
brown's advanced organic chemistry revision notes [docbrown.info]

9. alfa-chemistry.com [alfa-chemistry.com]

10. 1,2-Dichloro-2-fluoropropane | C3H5CI2F | CID 101669 - PubChem
[pubchem.ncbi.nim.nih.gov]

11. spectrabase.com [spectrabase.com]
12. Page loading... [wap.guidechem.com]

To cite this document: BenchChem. [Molecular Structure and Conformational
Considerations]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1345526#spectroscopic-data-for-1-2-dichloro-2-
fluoropropane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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